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For Researchers, Scientists, and Drug Development Professionals

Introduction
CE-224535, also known as PF-04905428, is a potent and selective antagonist of the P2X7

receptor, a key component of the purinergic signaling system.[1][2] The P2X7 receptor, an ATP-

gated ion channel, is predominantly expressed on immune cells and is a critical mediator of

inflammation.[3][4] Its activation by high concentrations of extracellular ATP, often present at

sites of tissue injury and inflammation, triggers a cascade of downstream events including the

release of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and IL-18.[3]

Consequently, the P2X7 receptor has emerged as a significant therapeutic target for a range of

inflammatory and autoimmune diseases.

This technical guide provides an in-depth overview of CE-224535, including its mechanism of

action, key quantitative data, and detailed experimental protocols for its investigation. This

document is intended to serve as a valuable resource for researchers and drug development

professionals working in the field of purinergic signaling and inflammation.

Data Presentation
In Vitro Potency of CE-224535
CE-224535 has been characterized in various in vitro assays to determine its potency as a

P2X7 receptor antagonist. The half-maximal inhibitory concentration (IC50) values have been
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determined in several functional assays, demonstrating its ability to block P2X7 receptor-

mediated responses.

Assay
Description

Cell Type Agonist IC50 (nM) Reference

Inhibition of

BzATP-induced

Ethidium

Bromide (EtBr)

uptake

HEK293 cells

expressing

human P2X7

BzATP 4 --INVALID-LINK--

Inhibition of ATP-

induced YO-

PRO-1 uptake

HEK293 cells

expressing P2X7
ATP 4 --INVALID-LINK--

Inhibition of ATP-

induced IL-1β

release

LPS-stimulated

human

monocytes

ATP 1.4 --INVALID-LINK--

Pharmacokinetic Properties of CE-224535
The pharmacokinetic profile of CE-224535 has been evaluated in several preclinical species.

These studies provide essential information on the absorption, distribution, metabolism, and

excretion of the compound.

Species
Dose
(mg/kg)

Route

Plasma
Clearan
ce (CLp)
(mL/min
/kg)

Volume
of
Distribu
tion
(Vdss)
(L/kg)

Half-life
(t½) (h)

Oral
Bioavail
ability
(F) (%)

Referen
ce

Rat 5 Oral 11 7.6 2.4 2.6

Dog - - - - - 59

Monkey - - - - - 22
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Signaling Pathways and Mechanism of Action
CE-224535 exerts its effects by selectively blocking the P2X7 receptor. The binding of

extracellular ATP to the P2X7 receptor opens a non-selective cation channel, leading to an

influx of Na+ and Ca2+ and an efflux of K+. This initial channel opening is followed by the

formation of a larger, non-selective pore, which allows the passage of molecules up to 900 Da.

The influx of calcium and the formation of the large pore are critical for the activation of the

NLRP3 inflammasome, a multiprotein complex that processes pro-caspase-1 into its active

form. Active caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, pro-

inflammatory forms, which are subsequently released from the cell. By antagonizing the P2X7

receptor, CE-224535 inhibits these downstream signaling events, thereby reducing the release

of IL-1β and IL-18.
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Caption: P2X7 receptor signaling pathway and the mechanism of action of CE-224535.

Experimental Protocols
The following are detailed methodologies for key experiments used to characterize P2X7

receptor antagonists like CE-224535.

P2X7 Receptor Calcium Imaging Assay
This assay measures the ability of a compound to inhibit agonist-induced calcium influx through

the P2X7 receptor.
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Seed cells expressing
P2X7R in a 96-well plate

Incubate for 24-48 hours

Load cells with a calcium-sensitive
dye (e.g., Fluo-4 AM)

Incubate for 45-60 minutes
at 37°C

Wash cells to remove
excess dye

Add CE-224535 or vehicle control

Incubate for a defined period

Add P2X7R agonist
(e.g., BzATP)

Measure fluorescence changes
over time using a plate reader

Analyze data to determine
IC50 values

Click to download full resolution via product page

Caption: Experimental workflow for a P2X7 receptor calcium imaging assay.
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Methodology:

Cell Culture: Seed cells stably or transiently expressing the P2X7 receptor (e.g., HEK293

cells) into 96-well black-walled, clear-bottom plates and culture for 24-48 hours.

Dye Loading: Wash the cells with a buffered salt solution (e.g., HBSS). Load the cells with a

calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in the presence of a mild detergent like

Pluronic F-127 to aid in dye solubilization. Incubate for 45-60 minutes at 37°C in the dark.

Compound Incubation: Wash the cells to remove excess dye. Add serial dilutions of CE-
224535 or a vehicle control to the appropriate wells and incubate for a predetermined time.

Agonist Stimulation: Utilize an automated dispenser to add a P2X7 receptor agonist, such as

BzATP or ATP, to all wells simultaneously.

Data Acquisition: Immediately begin measuring fluorescence intensity using a fluorescence

plate reader. Record a baseline reading before agonist addition and continue to record for a

set period after agonist addition.

Data Analysis: Calculate the change in fluorescence from baseline. Plot the response

against the concentration of CE-224535 and fit the data to a four-parameter logistic equation

to determine the IC50 value.

Radioligand Binding Assay for P2X7 Receptor
This assay measures the ability of a compound to compete with a radiolabeled ligand for

binding to the P2X7 receptor, allowing for the determination of the compound's binding affinity

(Ki).
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Prepare cell membranes
expressing P2X7R

Incubate membranes with a fixed
concentration of radiolabeled P2X7R

ligand and varying concentrations
of CE-224535

Separate bound from free radioligand
by rapid filtration through a

glass fiber filter

Wash the filters to remove
non-specifically bound radioligand

Quantify the radioactivity
on the filters using a
scintillation counter

Analyze the data to determine
the IC50 and calculate the Ki value

Click to download full resolution via product page

Caption: Experimental workflow for a radioligand binding assay.

Methodology:

Membrane Preparation: Homogenize cells or tissues expressing the P2X7 receptor in a

suitable buffer and prepare a membrane fraction by differential centrifugation.

Assay Incubation: In a 96-well plate, incubate the prepared membranes with a fixed

concentration of a suitable P2X7 receptor radioligand (e.g., [³H]A-804598) and a range of
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concentrations of CE-224535. Include wells for total binding (radioligand only) and non-

specific binding (radioligand in the presence of a high concentration of a non-labeled P2X7

antagonist).

Filtration: After incubation to reach equilibrium, rapidly separate the bound and free

radioligand by vacuum filtration through a glass fiber filter plate. The membranes with the

bound radioligand will be trapped on the filter.

Washing: Quickly wash the filters with ice-cold buffer to remove any unbound radioligand.

Scintillation Counting: After the filters have dried, add a scintillation cocktail and quantify the

amount of radioactivity on each filter using a scintillation counter.

Data Analysis: Subtract the non-specific binding from all other values to obtain specific

binding. Plot the percentage of specific binding against the concentration of CE-224535 and

fit the data to a one-site competition model to determine the IC50. Calculate the Ki value

using the Cheng-Prusoff equation.

Whole-Cell Patch-Clamp Electrophysiology for P2X7
Receptor Currents
This technique directly measures the ion flow through the P2X7 receptor channel and the effect

of antagonists on this current.

Methodology:

Cell Preparation: Use cells expressing the P2X7 receptor, either from a stable cell line or

primary culture, grown on glass coverslips.

Recording Setup: Place a coverslip in a recording chamber on the stage of an inverted

microscope. Perfuse the chamber with an extracellular solution.

Patch-Clamp Recording: Using a glass micropipette filled with an intracellular solution, form

a high-resistance seal (a "gigaseal") with the membrane of a single cell. Rupture the patch of

membrane under the pipette tip to achieve the whole-cell configuration, allowing for control

of the membrane potential and measurement of the total membrane current.
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Agonist Application: Apply a P2X7 receptor agonist (e.g., ATP or BzATP) to the cell using a

rapid perfusion system. This will elicit an inward current at negative holding potentials.

Antagonist Application: To test the effect of CE-224535, pre-incubate the cell with the

compound for a defined period before co-applying it with the agonist.

Data Acquisition and Analysis: Record the current responses using an amplifier and digitize

the data for computer analysis. Measure the peak amplitude of the agonist-evoked current in

the absence and presence of different concentrations of CE-224535. Plot the percentage of

inhibition against the antagonist concentration to determine the IC50 value.

Clinical Development and Future Directions
CE-224535 was advanced to clinical trials for the treatment of rheumatoid arthritis. A Phase IIa

study in patients with active rheumatoid arthritis who had an inadequate response to

methotrexate was conducted. However, the study concluded that CE-224535 was not

efficacious in this patient population. Despite this outcome, the compound demonstrated an

acceptable safety and tolerability profile.

The lack of clinical efficacy in rheumatoid arthritis does not preclude the potential utility of CE-
224535 as a research tool or its investigation in other inflammatory or pain-related conditions

where the P2X7 receptor is implicated. The data and protocols presented in this guide provide

a solid foundation for further preclinical investigation of CE-224535 and its role in purinergic

signaling. Future studies could explore its efficacy in different animal models of disease and

further delineate its electrophysiological effects on P2X7 receptor function.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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